molecular formula C20H26N4O3 B13767855 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile CAS No. 58444-23-8

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile

Cat. No.: B13767855
CAS No.: 58444-23-8
M. Wt: 370.4 g/mol
InChI Key: JZFSKHDCPOQSBP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a nicotinonitrile core (pyridine-3-carbonitrile) substituted at three positions:

  • Position 6: A (2-hydroxyethyl)amino group (-NH-CH2-CH2-OH).
  • Position 4: A methyl group (-CH3).
  • Position 2: A [[3-(2-phenoxyethoxy)propyl]amino] group (-NH-(CH2)3-O-CH2-CH2-O-C6H5).

Molecular Formula: C20H26N4O3
Molecular Weight: 370.45 g/mol (calculated from ).
Key Identifiers:

  • InChIKey: JZFSKHDCPOQSBP-UHFFFAOYSA-N ().
  • CAS Registry: 63833-78-3 ().

Properties

CAS No.

58444-23-8

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-(2-hydroxyethylamino)-4-methyl-2-[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C20H26N4O3/c1-16-14-19(22-9-10-25)24-20(18(16)15-21)23-8-5-11-26-12-13-27-17-6-3-2-4-7-17/h2-4,6-7,14,25H,5,8-13H2,1H3,(H2,22,23,24)

InChI Key

JZFSKHDCPOQSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCCOCCOC2=CC=CC=C2)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves multiple steps. One common method includes the reaction of 4-methyl-2-nitrobenzonitrile with 2-hydroxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-(2-phenoxyethoxy)propylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C20H26N4O3 370.45 - 6-(2-hydroxyethyl)amino
- 4-methyl
- 2-(3-(2-phenoxyethoxy)propyl)amino
Long ether chain enhances flexibility; hydroxyethyl improves hydrophilicity .
6-Amino-4-methyl-5-((4-nitrophenyl)azo)-2-((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile C21H19N7O4 433.42 - 5-(4-nitrophenyl)azo group
- Similar ether chain
Azo group increases molecular weight; nitro group may confer redox sensitivity .
6-[[2-[(2-Hydroxyethyl)[3-(4-nitrophenyl)propyl]amino]ethyl]amino]-1,3-dimethylpyrimidinedione C20H27N7O5 445.48 - Pyrimidinedione core
- Nitrophenylpropyl chain
Nitrophenyl enhances electron-withdrawing effects; pyrimidinedione core differs .
6-Amino-2-hydroxy-5-(2-methylbenzenesulfonyl)nicotinonitrile C13H12N4O3S 304.33 - 2-hydroxy
- 5-(o-tolylsulfonyl)
Sulfonyl group increases acidity; smaller molecular weight .

Structural and Functional Insights

Target Compound vs. Azo Derivatives ()

The azo derivative (C21H19N7O4) shares the nicotinonitrile core but introduces a nitro-phenylazo group at position 3. This substitution:

  • Increases molecular weight by ~63 g/mol.
  • Likely reduces solubility due to the hydrophobic azo group.
  • May introduce photolytic instability, common in azo compounds .
Target Compound vs. Pyrimidinedione Analogs ()

The pyrimidinedione analog replaces the pyridine core with a pyrimidinedione ring, altering electronic properties.

Target Compound vs. Sulfonyl-Substituted Nicotinonitrile ()

The sulfonyl-substituted analog (C13H12N4O3S) has a smaller molecular weight and a sulfonyl group, which:

  • Increases acidity (pKa reduction) due to the electron-withdrawing sulfonyl moiety.
  • Lacks the extended ether chain, reducing conformational flexibility .

Environmental and Regulatory Considerations

The target compound (CAS 63833-78-3) was assessed under the Canadian Environmental Protection Act (CEPA) and met criteria for environmental hazard evaluation .

Biological Activity

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile, with CAS number 58444-23-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Structure

The molecular formula for this compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3} with a molecular weight of approximately 370.45 g/mol. The structure incorporates a nicotinonitrile backbone modified with hydroxyethyl and phenoxyethoxy groups, which are crucial for its biological activity.

Physical Properties

PropertyValue
Molecular Weight370.45 g/mol
CAS Number58444-23-8
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound may exert their biological effects through multiple pathways:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There is evidence suggesting neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use.

Neuroprotective Study

A study conducted at a leading university investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The findings suggested that treatment with the compound led to reduced neuronal death and improved cognitive function compared to control groups.

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possessed notable antibacterial activity, particularly against resistant strains.

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